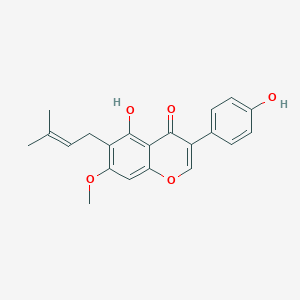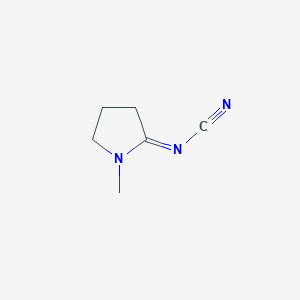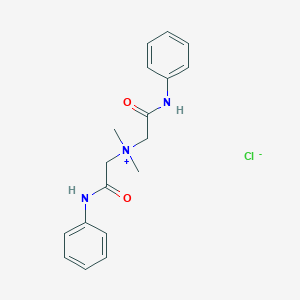
Deltorphin II
Overview
Description
Deltorphin 2, also known as [D-Ala2]-Deltorphin II, is a naturally occurring opioid heptapeptide. It is one of the most selective and potent agonists for the delta-opioid receptor. This compound is derived from the skin of certain frog species, particularly those belonging to the genus Phyllomedusa . Deltorphin 2 has a high affinity for the delta-opioid receptor, making it a valuable tool in scientific research, particularly in the study of pain modulation and opioid receptor function .
Mechanism of Action
Target of Action
Deltorphin II is a selective peptide agonist for the δ-opioid receptor . The δ-opioid receptor (DOR) is a G protein-coupled receptor that plays a crucial role in mediating pain . This compound has a high affinity and selectivity for the delta-opioid receptor, making it the most selective natural delta opioid receptor agonist .
Mode of Action
This compound interacts with its target, the δ-opioid receptor, by binding to the third extracellular loop of the receptor . This interaction leads to changes in the conformation of the receptor, which in turn triggers a series of intracellular events . The binding of this compound to the δ-opioid receptor destabilizes a helix at the N terminus of the extracellular loop and promotes a β-structure at its C terminus .
Biochemical Pathways
The activation of the δ-opioid receptor by this compound leads to the stimulation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival . The activation of these kinases by this compound could potentially lead to various downstream effects, such as increased cardiac resistance to reperfusion .
Result of Action
The activation of the δ-opioid receptor by this compound has been shown to have an antinociceptive effect, meaning it can reduce the sensation of pain . In addition, this compound has been found to improve the recovery of contractility of the isolated heart after total ischemia . This suggests that this compound could potentially have therapeutic applications in conditions such as myocardial infarction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of this compound to the δ-opioid receptor . Additionally, the physiological state of the individual, such as their overall health status and the presence of any diseases, can also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Deltorphin II interacts with the δ opioid receptor, a G protein-coupled receptor, in the central nervous system . The interaction between this compound and the δ opioid receptor is characterized by high affinity and selectivity .
Cellular Effects
This compound, through its interaction with the δ opioid receptor, can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the δ opioid receptor . This binding can lead to the activation or inhibition of various enzymes, leading to changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with the δ opioid receptor
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltorphin 2 can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial production methods for Deltorphin 2 are not widely documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing the SPPS process for scale-up, ensuring high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as preparative HPLC, can facilitate the production of Deltorphin 2 on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Deltorphin 2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Oxidation: Methionine residues can be oxidized using hydrogen peroxide or performic acid.
Reduction: Methionine sulfoxide can be reduced back to methionine using reagents like dithiothreitol (DTT).
Major Products: The primary product of these reactions is the intact peptide chain of Deltorphin 2. Oxidation of methionine residues results in methionine sulfoxide, while reduction reactions restore the original methionine .
Scientific Research Applications
Deltorphin 2 has several applications in scientific research:
Pain Modulation: Due to its high affinity for the delta-opioid receptor, Deltorphin 2 is used to study pain pathways and the role of delta-opioid receptors in pain modulation.
Cardioprotection: Research has shown that Deltorphin 2 can reduce infarct size in models of myocardial ischemia-reperfusion injury, highlighting its potential in cardioprotection.
Neuropharmacology: Deltorphin 2 is used to investigate the mechanisms of opioid receptor function and the blood-brain barrier penetration of opioid peptides.
Drug Development: Its selective action on delta-opioid receptors makes it a valuable lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
Comparison with Similar Compounds
Deltorphin I: Another naturally occurring delta-opioid receptor agonist with a similar structure but different amino acid sequence.
Dermorphin: A potent mu-opioid receptor agonist derived from the same frog species, with a different receptor selectivity profile.
Uniqueness of Deltorphin 2: Deltorphin 2 is unique due to its high selectivity and affinity for the delta-opioid receptor, making it one of the most potent natural delta-opioid receptor agonists known. Its ability to penetrate the blood-brain barrier more effectively than other opioid peptides further distinguishes it from similar compounds .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBRHVOPFWRRG-RCEFDBTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Deltorphin II and what is its primary target in the body?
A1: this compound is a naturally occurring heptapeptide originally isolated from the skin of the South American frog, Phyllomedusa bicolor. It exhibits high selectivity and affinity for δ-opioid receptors (DOR), which are part of the G protein-coupled receptor superfamily. [, , , , , ]
Q2: How does this compound interact with δ-opioid receptors?
A2: this compound binds to DOR, initiating a signaling cascade. This involves the activation of G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase activity. [, , , , ]
Q3: What are the downstream effects of this compound binding to δ-opioid receptors?
A3: this compound binding to DOR triggers various downstream effects, including:
- Inhibition of cAMP formation: This is a common pathway for opioid receptor signaling. [, ]
- Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and activation of potassium channels, influencing neuronal excitability. [, ]
- Activation of intracellular signaling pathways: this compound can also activate signaling pathways like the phosphoinositide cascade, potentially contributing to its pharmacological effects. []
Q4: What is the role of the third extracellular loop of the δ-opioid receptor in binding this compound?
A4: The third extracellular loop of the DOR is crucial for the binding of delta-selective ligands like this compound. Mutations within this loop, specifically at Trp284, Val296, and Val297, significantly reduce the receptor's affinity for this compound. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C40H59N9O10 and a molecular weight of 802.95 g/mol.
Q6: Is there any spectroscopic data available on this compound?
A7: Yes, NMR and CD spectroscopy have been used to study this compound's structure and its interaction with DOR fragments, particularly those containing the third extracellular loop. [, ] These studies revealed conformational changes in both this compound and the receptor fragment upon binding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


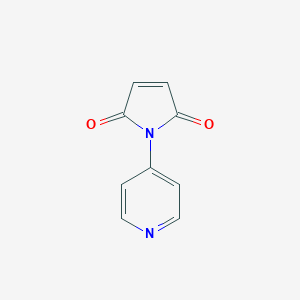
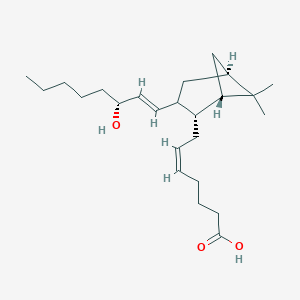
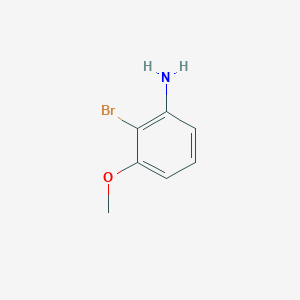

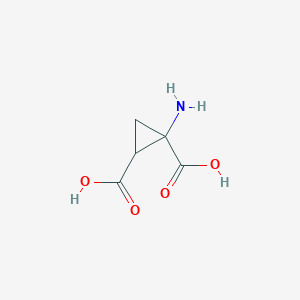
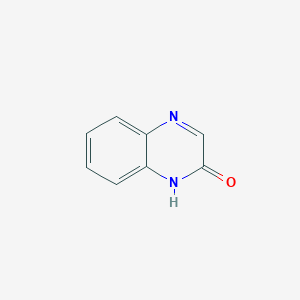
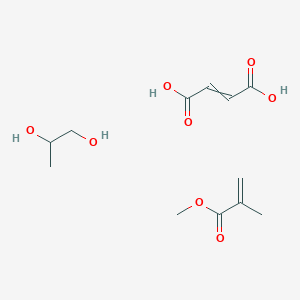
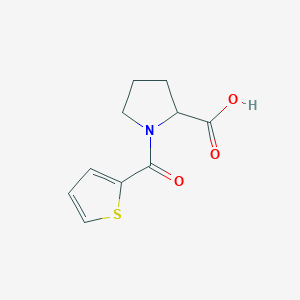
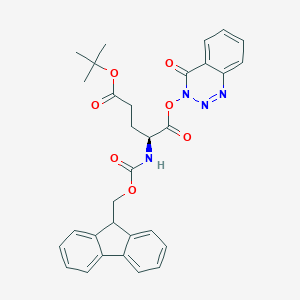
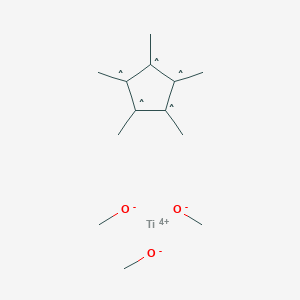
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
